3-Glycidoxypropyldimethoxymethylsilane

Catalog No.
S715951
CAS No.
65799-47-5
M.F
C9H20O4Si
M. Wt
220.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Glycidoxypropyldimethoxymethylsilane

CAS Number

65799-47-5

Product Name

3-Glycidoxypropyldimethoxymethylsilane

IUPAC Name

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C9H20O4Si

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3

InChI Key

WHGNXNCOTZPEEK-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCCOCC1CO1)OC

Canonical SMILES

CO[Si](C)(CCCOCC1CO1)OC
  • Epoxy group: This group facilitates strong adhesion to surfaces through a process called epoxide ring-opening reaction. This reaction creates covalent bonds between the epoxy group and surface atoms, resulting in a stable and adherent interface [, ].
  • Methoxy groups: These groups contribute to the hydrophobicity (water-repelling nature) of the molecule, influencing its interaction with the surrounding environment [].

By combining these functionalities, GDMMS allows researchers to:

  • Improve adhesion: GDMMS can enhance the adhesion between different materials, such as polymers, metals, and ceramics. This property is valuable in various research areas, including microfluidics, composite materials development, and sensor fabrication [, ].
  • Introduce reactive groups: The epoxy group in GDMMS serves as a reactive site for further chemical modifications. Researchers can attach various molecules to the epoxy group, introducing desired functionalities like binding sites for biomolecules or conductive properties [].

3-Glycidoxypropyldimethoxymethylsilane is an organo-functional silane characterized by its unique epoxy group, which imparts significant reactivity and versatility. The molecular formula is C11H24O4SiC_{11}H_{24}O_{4}Si, and it has a molecular weight of approximately 248.39 g/mol. This compound typically appears as a colorless to almost colorless liquid with a density of about 0.978 g/mL at 25 °C. It has a boiling point ranging from 122 to 126 °C at reduced pressure and is soluble in water at concentrations between 1.2 to 1000 g/L at 20 °C .

The compound is primarily used as a silane coupling agent, facilitating the bonding between inorganic materials (like glass and ceramics) and organic polymers, thereby enhancing the mechanical properties of composite materials .

GDMMS functions as a coupling agent by creating a chemical bridge between organic and inorganic materials. The silane group reacts with inorganic substrates like oxides, forming siloxane (Si-O-Si) bonds. Simultaneously, the epoxy group reacts with organic materials containing hydroxyl or amine functionalities, establishing covalent linkages []. This bifunctional mechanism promotes strong adhesion at the interface between the two phases, enhancing the overall performance of the composite material.

GDMMS can cause skin irritation and eye damage upon contact. It is also flammable and may release toxic fumes upon combustion []. When handling GDMMS, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Please Note:

  • Specific data for boiling point and melting point of GDMMS could not be readily found in scientific literature.
  • The mechanism of action section describes the general function of GDMMS as a coupling agent. Due to the broad range of materials GDMMS can interact with, the specific mechanism may vary depending on the application.

3-Glycidoxypropyldimethoxymethylsilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups which can then react with various substrates. The epoxy group can participate in ring-opening reactions, allowing for further functionalization or crosslinking with other polymeric materials. This reactivity makes it suitable for applications requiring strong adhesion and durability .

Key Reactions:

  • Hydrolysis:
    R Si OEt H OR Si OH EtOH\text{R Si OEt H O}\rightarrow \text{R Si OH EtOH}
  • Epoxy Ring Opening:
    R O C C CH NucleophileR O C C CH Nu \text{R O C C CH Nucleophile}\rightarrow \text{R O C C CH Nu }

3-Glycidoxypropyldimethoxymethylsilane can be synthesized through several methods, including:

  • Epoxidation of Allyl Alcohols:
    • Starting from allyl alcohols, epoxidation reactions can be performed using peracids or other oxidizing agents.
  • Silane Coupling Reactions:
    • Reacting chlorosilanes with epoxy-functionalized alcohols under controlled conditions can yield the desired product.
  • Condensation Reactions:
    • The compound can also be synthesized via condensation reactions between silanol derivatives and glycidol.

These methods allow for variations in purity and yield depending on reaction conditions such as temperature, solvent choice, and catalyst presence .

3-Glycidoxypropyldimethoxymethylsilane is widely utilized across various industries due to its adhesive properties:

  • Adhesives and Sealants: Enhances adhesion in waterborne adhesive systems.
  • Composite Materials: Used as a coupling agent in composites to improve mechanical strength.
  • Surface Modification: Functionalizes surfaces of inorganic materials like silica nanoparticles for enhanced compatibility with organic matrices.
  • Coatings: Acts as an adhesion promoter in coatings applied to glass and metal surfaces.

These applications leverage its ability to form strong chemical bonds between disparate materials .

Interaction studies indicate that 3-Glycidoxypropyldimethoxymethylsilane effectively modifies surface properties, enhancing wettability and adhesion characteristics when applied to various substrates. Research has shown that it forms stable bonds with hydroxyl groups on surfaces, leading to improved performance in adhesive applications .

Key Findings:

  • Improved adhesion strength in composite materials.
  • Enhanced durability against environmental factors like moisture and temperature fluctuations.

Several compounds share structural similarities with 3-Glycidoxypropyldimethoxymethylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-GlycidoxypropyltrimethoxysilaneC9H20O5SiC_{9}H_{20}O_{5}SiHigher reactivity due to three methoxy groups; used in similar applications but may offer different adhesion characteristics.
(3-Glycidoxypropyl)methyldiethoxysilaneC11H24O4SiC_{11}H_{24}O_{4}SiSimilar structure but different alkoxy groups; often used for surface treatments.
VinyltriethoxysilaneC8H18O3SiC_{8}H_{18}O_{3}SiContains a vinyl group; used primarily in polymer modification rather than direct adhesion applications.

The uniqueness of 3-Glycidoxypropyldimethoxymethylsilane lies in its combination of an epoxy group with two methoxy groups, providing a balance between reactivity and stability that is advantageous for specific industrial applications .

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 41 of 47 companies with hazard statement code(s):;
H317 (39.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65799-47-5

Dates

Modify: 2023-08-15

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